(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol
Description
Contextual Significance of Chiral Phenylalkanols in Contemporary Organic Chemistry Research
Chiral phenylalkanols are organic compounds that contain a phenyl group and a hydroxyl group attached to a stereogenic carbon center. Their importance in contemporary organic chemistry is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of more complex chiral molecules, including many active pharmaceutical ingredients (APIs). The specific stereochemistry of these alcohols is often paramount to the biological activity of the final product.
The utility of chiral phenylalkanols extends to their use as chiral auxiliaries and ligands in asymmetric catalysis. By temporarily incorporating a chiral phenylalkanol into a molecule, chemists can direct the stereochemical outcome of a subsequent reaction. Furthermore, the hydroxyl group can be a handle for further functionalization, allowing for the construction of diverse molecular architectures. The presence of substituents on the phenyl ring, such as the methylsulfonyl group in the case of the title compound, can modulate the electronic properties and steric environment of the molecule, thereby fine-tuning its reactivity and interaction with other molecules.
Historical Trajectory of Synthetic and Mechanistic Research on (1R)-1-[3-(Methylsulfonyl)phenyl]ethanol and Structurally Related Chiral Alcohols
The historical development of methods to synthesize chiral alcohols has been a central theme in organic chemistry. Early approaches relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. A significant leap forward came with the advent of asymmetric synthesis, which aims to directly produce a single enantiomer.
The synthesis of chiral phenylalkanols, including those structurally related to this compound, has been heavily influenced by the development of catalytic asymmetric reduction of prochiral ketones. Pioneering work in the latter half of the 20th century on transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation laid the groundwork for producing these compounds with high enantiomeric excess.
While specific historical research focused solely on this compound is not extensively documented in early literature, the synthetic strategies developed for analogous compounds are directly applicable. For instance, the asymmetric reduction of the corresponding ketone, 3'-(methylsulfonyl)acetophenone, is the most logical and widely practiced approach. Research into biocatalysis, utilizing enzymes such as ketoreductases from various microorganisms, has also provided a powerful and environmentally benign alternative for the synthesis of chiral alcohols with high stereoselectivity. The synthesis of structurally similar compounds, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, has been well-documented, with methods including both chemical catalysis and whole-cell biotransformations being successfully employed. nih.gov These studies have provided valuable insights into the substrate scope and reaction conditions applicable to the synthesis of this compound.
Current Research Landscape and Underexplored Facets of this compound Chemistry
The current research landscape for chiral alcohols is vibrant, with a continuous drive towards more efficient, selective, and sustainable synthetic methods. For this compound, its primary role is as a chiral building block. Notably, it is a potential precursor in the synthesis of certain COX-2 inhibitors, such as Etoricoxib, although it may not be on the direct commercial manufacturing route. The synthesis of such complex molecules often requires chiral fragments with specific stereochemistry and functionality.
Recent research trends in asymmetric synthesis that are relevant to the preparation of this compound include the development of novel catalysts with higher activity and selectivity, the use of more environmentally friendly reducing agents, and the application of biocatalysis with engineered enzymes to broaden the substrate scope and improve efficiency. nih.gov
Despite its potential, several facets of this compound chemistry remain underexplored. There is a lack of comprehensive studies on its physical and chemical properties. While its use as a synthetic intermediate is implied by its structure, detailed investigations into its application in the synthesis of novel bioactive compounds or functional materials are limited in the public domain. Furthermore, mechanistic studies on its formation through various catalytic systems could provide deeper insights into the factors governing stereoselectivity in the presence of the sulfonyl group. The exploration of its potential as a chiral derivatizing agent or as a ligand in asymmetric catalysis also presents an open avenue for future research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O₃S |
| Molecular Weight | 200.25 g/mol |
| Appearance | Likely a solid or oil |
| Chirality | (R)-configuration |
Note: Experimental data for some properties of this specific compound are not widely available in the literature and are therefore estimated based on structurally similar compounds.
Table 2: Key Synthetic Approaches for Chiral Phenylalkanols
| Method | Description | Key Features |
| Asymmetric Hydrogenation | Reduction of a prochiral ketone using hydrogen gas and a chiral transition metal catalyst (e.g., Ru, Rh, Ir complexes with chiral ligands). | High efficiency, high enantioselectivity, often requires high pressure. |
| Asymmetric Transfer Hydrogenation | Reduction of a prochiral ketone using a hydrogen donor (e.g., isopropanol (B130326), formic acid) and a chiral transition metal catalyst. | Milder conditions than hydrogenation, avoids handling of H₂ gas. |
| Biocatalytic Reduction | Use of whole microbial cells or isolated enzymes (ketoreductases/alcohol dehydrogenases) to reduce a prochiral ketone. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Chiral Borane (B79455) Reduction | Stoichiometric or catalytic reduction of a prochiral ketone using a chiral borane reagent (e.g., Corey-Bakshi-Shibata catalyst). | High enantioselectivity for a broad range of ketones. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(1R)-1-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m1/s1 |
InChI Key |
AIQAQFDMERPUAH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)S(=O)(=O)C)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 1r 1 3 Methylsulfonyl Phenyl Ethanol
Asymmetric Catalytic Reductions of 3'-(Methylsulfonyl)acetophenone
The conversion of 3'-(methylsulfonyl)acetophenone to (1R)-1-[3-(Methylsulfonyl)phenyl]ethanol with high enantiomeric purity is predominantly achieved through asymmetric catalytic reductions. These methods employ a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of the ketone. The two main strategies are asymmetric hydrogenation, which uses molecular hydrogen as the reductant, and asymmetric transfer hydrogenation, which utilizes a hydrogen donor molecule such as isopropanol (B130326) or formic acid.
Asymmetric Hydrogenation utilizing Chiral Ligand-Metal Complexes
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. The success of this method relies on the design of the chiral ligand that coordinates to a metal center, creating a chiral environment that directs the hydrogenation to one of the two enantiotopic faces of the ketone. Ruthenium, rhodium, and iridium are the most commonly employed metals for this purpose.
Ruthenium complexes, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of a wide range of ketones, including those with electron-withdrawing substituents. These catalysts typically consist of a ruthenium precursor and a chiral diphosphine ligand, often in combination with a chiral diamine. The presence of the electron-withdrawing methylsulfonyl group at the meta position of the acetophenone (B1666503) can influence the electronic properties of the carbonyl group, affecting the catalytic activity and enantioselectivity.
While specific data for the asymmetric hydrogenation of 3'-(methylsulfonyl)acetophenone is not extensively reported in readily available literature, studies on analogous substrates with electron-withdrawing groups provide valuable insights. For instance, the hydrogenation of other substituted acetophenones often achieves high conversions and enantiomeric excesses (ee) under optimized conditions.
Table 1: Representative Ruthenium-Catalyzed Asymmetric Hydrogenation of Substituted Acetophenones (Data for 3'-(Methylsulfonyl)acetophenone is not explicitly available in the searched literature; the following represents typical results for analogous substrates.)
| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Acetophenone | Methanol (B129727) | 10 | 25 | >99 | 98 (R) |
| Ru(OAc)₂ | (S)-BINAP | 3'-Bromoacetophenone | Ethanol (B145695) | 50 | 50 | 100 | 97 (R) |
| RuCl₂[(S)-xyl-binap][(S)-daipen] | - | 4'-Chloroacetophenone | 2-Propanol | 8 | 30 | >99 | 99 (R) |
This table is illustrative and based on data for similar substrates. Specific conditions for 3'-(methylsulfonyl)acetophenone may vary.
Rhodium-based catalysts are also prominent in asymmetric hydrogenation, often utilizing chiral phosphine (B1218219) ligands such as those from the DuPhos and JosiPhos families. These catalysts have demonstrated high efficacy for a variety of ketones. The electronic nature of the substrate plays a crucial role in the catalytic cycle, and the electron-withdrawing sulfonyl group is expected to activate the carbonyl group towards reduction.
Detailed experimental results for the rhodium-catalyzed asymmetric hydrogenation of 3'-(methylsulfonyl)acetophenone are not prominently featured in the surveyed literature. However, the general applicability of rhodium catalysts to functionalized acetophenones suggests that this would be a viable synthetic route.
Iridium catalysts, often paired with chiral P,N-ligands (such as F-ampha) or N,N-ligands, have emerged as powerful tools for the asymmetric hydrogenation of ketones, including those that are challenging for ruthenium and rhodium systems. They can exhibit high turnover numbers and excellent enantioselectivities under mild conditions. The iridium center, modulated by the chiral ligand, orchestrates the stereoselective addition of hydrogen to the ketone.
Specific examples of the iridium-catalyzed asymmetric hydrogenation of 3'-(methylsulfonyl)acetophenone are scarce in the reviewed literature. Nevertheless, the broad substrate scope of modern iridium catalysts suggests their potential applicability.
The stereochemical outcome of asymmetric hydrogenation is determined in the transition state of the hydride transfer from the metal complex to the ketone. For the widely studied ruthenium-diamine-diphosphine systems, a metal-ligand bifunctional mechanism is generally accepted. In this mechanism, the ketone interacts with the chiral catalyst through a hydrogen bond between the carbonyl oxygen and an N-H proton of the diamine ligand, while the hydride is delivered from the ruthenium center. This concerted, outer-sphere mechanism in a six-membered pericyclic transition state is believed to be responsible for the high levels of stereocontrol. The specific geometry of the chiral ligands dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.
Asymmetric Transfer Hydrogenation (ATH) with Chiral Catalysts
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, as it avoids the need for high-pressure hydrogen gas. Instead, it employs a hydrogen donor, typically isopropanol or a mixture of formic acid and triethylamine. Ruthenium, rhodium, and iridium complexes with chiral ligands are also the catalysts of choice for this transformation.
The Noyori-type ruthenium catalysts, such as those derived from [RuCl₂(p-cymene)]₂ and chiral N-tosylated diamines (e.g., TsDPEN), are particularly effective for the ATH of aromatic ketones. These reactions are often performed in isopropanol, which serves as both the solvent and the hydrogen source.
While specific data for the ATH of 3'-(methylsulfonyl)acetophenone is limited, studies on a range of substituted acetophenones demonstrate the high efficiency and enantioselectivity of this method. The electron-withdrawing nature of the methylsulfonyl group is generally well-tolerated in these reactions.
Table 2: Representative Asymmetric Transfer Hydrogenation of Substituted Acetophenones (Data for 3'-(Methylsulfonyl)acetophenone is not explicitly available in the searched literature; the following represents typical results for analogous substrates.)
| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Substrate | Solvent | Temp (°C) | Conversion (%) | ee (%) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | i-PrOH | Acetophenone | i-PrOH | 28 | >99 | 97 (S) |
| [RhCpCl₂]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | 4'-Methoxyacetophenone | CH₂Cl₂ | 40 | 98 | 95 (S) |
| [IrCpCl₂]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | 3'-Bromoacetophenone | Acetonitrile | 25 | >99 | 98 (R) |
This table is illustrative and based on data for similar substrates. Specific conditions for 3'-(methylsulfonyl)acetophenone may vary.
The mechanism of ATH is also believed to proceed through a metal-ligand bifunctional pathway, similar to asymmetric hydrogenation. The chiral ligand creates a well-defined chiral environment that effectively discriminates between the two enantiotopic faces of the ketone during the hydride transfer step.
Biocatalytic Approaches for Enantioselective Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes, particularly ketoreductases, and whole-cell systems are capable of reducing ketones to their corresponding alcohols with exceptional enantioselectivity under mild reaction conditions.
Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols using a cofactor, typically NADH or NADPH. google.com These enzymes are renowned for their high stereoselectivity, often producing alcohols with enantiomeric excesses greater than 99%. google.comgoogle.com For the synthesis of this compound, a KRED with the appropriate stereopreference would be selected to reduce the prochiral ketone.
The use of isolated KREDs allows for well-defined reaction conditions and avoids potential side reactions that can occur in whole-cell systems. A cofactor regeneration system is often employed to recycle the expensive NADH or NADPH, making the process more economically viable. rsc.org This can be achieved by using a secondary enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, and a sacrificial co-substrate. rsc.org
Table 2: Examples of Ketoreductase Applications in Asymmetric Ketone Reduction
| Enzyme Source | Substrate Type | Cofactor Regeneration | Product ee (%) | Reference |
|---|---|---|---|---|
| Lactobacillus kefir | Acetophenones | Isopropanol/GDH | >99 (S) or (R) | nih.govgoogle.com |
| Pichia glucozyma | Substituted Acetophenones | Not specified | Variable | rsc.org |
| Engineered KREDs | Various Ketones | GDH/Glucose | >99 | google.com |
Whole-cell biotransformations utilize intact microbial cells (e.g., bacteria or yeast) that naturally contain or are engineered to overexpress ketoreductases. nih.govnih.govmdpi.com This approach has the advantage of providing the necessary enzymes and cofactor regeneration systems within a self-contained biological catalyst. ssrn.com The cells can be used in a growing state or as resting cells.
Various microorganisms, including species of Candida, Pichia, and Rhodotorula, have been shown to effectively reduce substituted acetophenones with high enantioselectivity. nih.govresearchgate.netnih.gov For the production of this compound, a screening of different microbial strains would be conducted to identify one that exhibits high activity and selectivity for the desired (R)-enantiomer. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize the yield and enantiopurity of the product. nih.govnih.gov
The substrate scope of naturally occurring ketoreductases can be broad, but the selectivity for a specific substrate may not always be optimal. researchgate.netresearchgate.net While some wild-type enzymes may efficiently reduce 3'-(methylsulfonyl)acetophenone, others may show low activity or the wrong stereopreference.
To overcome these limitations, enzyme engineering techniques, such as directed evolution and rational design, are employed to improve the properties of KREDs. rsc.orgillinois.edu By introducing specific mutations into the enzyme's active site, it is possible to alter its substrate specificity and enhance its enantioselectivity towards a target molecule like 3'-(methylsulfonyl)acetophenone. nih.gov This allows for the development of tailor-made biocatalysts with superior performance for industrial-scale synthesis. Engineered KREDs have demonstrated the ability to reduce a wide range of ketones with excellent conversions and enantioselectivities that are often unattainable with wild-type enzymes. rsc.orgnih.gov
Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound Precursors
This approach involves the temporary attachment of a chiral molecule (an auxiliary) to a precursor, such as a derivative of 3'-(methylsulfonyl)acetophenone, to direct a subsequent chemical transformation with high stereocontrol.
Diastereoselective Synthesis through Chiral Auxiliary Attachment and Cleavage
The general process for using a chiral auxiliary involves three main steps. sigmaaldrich.com First, the non-chiral starting material is covalently bonded to the chiral auxiliary. wikipedia.org Second, the resulting compound, which now has a chiral center, undergoes a diastereoselective reaction, such as an alkylation or reduction, where the auxiliary's steric and electronic properties favor the formation of one diastereomer over others. researchgate.net Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the auxiliary. sigmaaldrich.com This method transforms an enantioselective challenge into a diastereoselective one, which often allows for easier separation and analysis of the products. williams.edu
Application of Evans' Auxiliaries and Related Systems
Evans' auxiliaries, typically based on chiral oxazolidinones, are among the most reliable and widely used for stereoselective synthesis. williams.eduscielo.org.mx For the synthesis of a precursor to the target alcohol, an N-acyl oxazolidinone could be employed. For instance, an N-acetyl derivative could undergo a diastereoselective aldol (B89426) reaction. The stereochemical outcome is generally predictable, controlled by the formation of a specific boron or titanium enolate that reacts with an aldehyde through a chair-like transition state. researchgate.netscielo.org.mx The substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral centers. wikipedia.org
Chemoenzymatic Synthetic Pathways to this compound
Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. For the synthesis of this compound, a primary strategy would be the asymmetric reduction of the prochiral ketone, 3'-(methylsulfonyl)acetophenone. This reaction is often catalyzed by enzymes such as alcohol dehydrogenases (ADHs) or carbonyl reductases (KREDs), which exhibit high enantioselectivity. These enzymes utilize cofactors like NADPH or NADH, and practical applications often involve a cofactor regeneration system, which can be achieved using a secondary enzyme (e.g., glucose dehydrogenase) or a chemical reductant. researchgate.net While this method is widely used for producing chiral alcohols, specific data for the reduction of 3'-(methylsulfonyl)acetophenone to the (1R)-enantiomer is not documented in the searched literature. researchgate.netnih.gov
Deracemization and Kinetic Resolution Strategies
These strategies begin with a racemic mixture of 1-[3-(Methylsulfonyl)phenyl]ethanol and selectively separate or convert one enantiomer.
Dynamic Kinetic Resolution via Asymmetric Catalysis
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. nih.gov This process combines a rapid, enzyme-catalyzed kinetic resolution of one enantiomer with an in situ racemization of the slower-reacting enantiomer. scielo.br For a racemic alcohol, the process would typically involve an enzyme (often a lipase) that selectively acylates one enantiomer (e.g., the (R)-enantiomer), while a metal catalyst (commonly ruthenium-based) continuously racemizes the remaining (S)-alcohol. organic-chemistry.org This ensures the substrate for the enzyme is constantly replenished, allowing the reaction to proceed beyond the 50% theoretical maximum yield of a standard kinetic resolution. nih.govscielo.br
Enzyme-Catalyzed Kinetic Resolution of Racemic 1-[3-(Methylsulfonyl)phenyl]ethanol
Kinetic resolution involves the use of a chiral catalyst, typically an enzyme like a lipase (B570770), to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. mtak.hu In the case of racemic 1-[3-(Methylsulfonyl)phenyl]ethanol, a lipase could be used to catalyze the acylation of one enantiomer, for instance, the (R)-alcohol, leaving the unreacted (S)-alcohol behind. The reaction is stopped at or near 50% conversion, at which point the acylated product and the remaining alcohol, now enantiomerically enriched, can be separated. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are frequently used for such resolutions with acyl donors like vinyl acetate. nih.gov Although this is a common method for resolving chiral alcohols like 1-phenylethanol (B42297), specific results for 1-[3-(Methylsulfonyl)phenyl]ethanol are not available. mdpi.com
Mechanistic and Kinetic Investigations of Reactions Involving 1r 1 3 Methylsulfonyl Phenyl Ethanol
Elucidation of Reaction Pathways in Stereoselective Syntheses of (1R)-1-[3-(Methylsulfonyl)phenyl]ethanol
The most prominent and efficient pathway for the stereoselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 3-(methylsulfonyl)acetophenone. Among the various methods, catalytic asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical approach.
The reaction pathway for ATH typically involves a chiral transition metal catalyst, most commonly a Ruthenium(II) complex, a hydrogen donor, and a base. A well-established catalyst system for this class of transformation is a Ru(II) complex coordinated with a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand and an η⁶-arene, such as p-cymene (B1678584) or mesitylene. The hydrogen donor is typically an isopropanol (B130326)/base mixture or a formic acid/triethylamine (HCOOH/NEt₃) azeotrope.
The catalytic cycle is generally understood to proceed through the following key steps:
Formation of the Active Hydride Species: The precatalyst, often [RuCl₂(η⁶-arene)]₂, reacts with the chiral TsDPEN ligand to form the catalyst, for instance, RuCl(TsDPEN)(η⁶-arene). In the presence of a base and the hydrogen donor (e.g., isopropanol), this complex is converted into the active 18-electron ruthenium hydride species, [RuH(TsDPEN)(η⁶-arene)].
Substrate Coordination and Hydride Transfer: The ketone substrate, 3-(methylsulfonyl)acetophenone, coordinates to the ruthenium hydride complex. The transfer of the hydride from the metal to the carbonyl carbon occurs through a six-membered pericyclic transition state. The stereochemistry of the final alcohol is determined during this step.
Product Release and Catalyst Regeneration: The resulting ruthenium alkoxide intermediate undergoes protonolysis with a molecule of the hydrogen donor (e.g., isopropanol), releasing the chiral alcohol product, this compound, and regenerating the active ruthenium hydride catalyst, allowing the cycle to continue.
The sulfone group on the phenyl ring plays a significant role in this process. It is a strongly electron-withdrawing group, which activates the ketone towards reduction. Mechanistic studies on analogous sulfone-substituted ketones suggest that the sulfone group also acts as a directing group in the transition state, influencing the stereochemical outcome. capes.gov.br
Detailed Studies of Substrate-Catalyst Interactions and Enantioselectivity Origin
The origin of enantioselectivity in the ATH of 3-(methylsulfonyl)acetophenone is a direct consequence of the specific interactions between the chiral catalyst and the substrate in the hydride transfer transition state. The widely accepted model for catalysts of the [Ru(η⁶-arene)(TsDPEN)] family invokes a transition state where steric and electronic factors synergistically favor the approach of the substrate from one specific face.
For the synthesis of the (R)-alcohol using an (R,R)-TsDPEN ligand, the proposed transition state model involves several key interactions:
CH/π Interaction: A stabilizing interaction occurs between an ortho C-H bond of the ketone's phenyl ring and the η⁶-arene ligand of the catalyst.
Steric Repulsion: The larger substituent on the ketone (the 3-methylsulfonylphenyl group) is positioned away from the bulky phenyl groups of the TsDPEN ligand to minimize steric hindrance. The smaller substituent (the methyl group) is oriented towards the ligand's phenyl groups.
Hydrogen Bonding: The N-H proton of the coordinated diamine ligand can form a hydrogen bond with the carbonyl oxygen of the substrate, further locking its conformation.
Crucially, for sulfone-substituted ketones, the sulfone group itself is believed to play a key directing role. It is proposed that to minimize unfavorable electrostatic interactions, the electron-rich sulfone group orients itself distal to the electron-rich η⁶-arene ring on the ruthenium catalyst. capes.gov.br This preferred orientation, combined with the steric demands of the chiral ligand, forces the hydride to attack a specific prochiral face of the ketone, leading to the formation of the (R)-enantiomer with high selectivity. capes.gov.br This model explains why sulfone-substituted ketones are often excellent substrates for this type of asymmetric reduction, yielding products with high enantiomeric excess (ee). capes.gov.br
Kinetic Profiling and Reaction Rate Determination for Optimized Synthesis
A general rate equation that accurately models this behavior is:
Rate = (k₁[Ketone][i-PrOH] - k₋₁[Alcohol][Acetone]) / (K_Ketone[Ketone] + K_i-PrOH[i-PrOH] + K_Alcohol[Alcohol] + K_Acetone[Acetone])
Where:
k₁ and k₋₁ are the forward and reverse rate constants.
K_Substrate represents the inhibition constant for each species in the reaction.
Operando NMR spectroscopy studies on the ATH of acetophenone (B1666503) have provided real-time monitoring of catalyst and substrate concentrations. bath.ac.uk These studies confirm that the reaction rate is highly dependent on the concentration of the base (e.g., KOH or triethylamine), which is required to generate the active ruthenium hydride species. However, excess base can act as a competitive inhibitor, leading to catalyst deactivation and a decrease in the reaction rate. bath.ac.uk
For process optimization, kinetic analysis is crucial. The goal is to maximize the initial reaction rate while minimizing catalyst deactivation and product inhibition. This involves carefully tuning parameters like substrate concentration, catalyst loading, and base concentration.
Table 1: Representative Kinetic Parameters for Asymmetric Transfer Hydrogenation of Acetophenone (Data is illustrative and based on analogous systems)
| Parameter | Value Range | Significance |
| Catalyst Loading (mol%) | 0.1 - 2.0 | Directly influences the overall rate but increases cost. |
| Substrate Concentration (M) | 0.1 - 1.0 | Higher concentration can increase throughput but may lead to substrate inhibition. |
| Base Concentration (mM) | 2 - 20 | Essential for catalyst activation; excess can cause inhibition and deactivation. bath.ac.uk |
| Equilibrium Constant (K_eq) | ~0.2 (at 33°C) | Indicates a reversible reaction, requiring removal of acetone (B3395972) to drive to completion. rug.nl |
| Enantiomeric Excess (ee) | >95% | High values are typical for this catalyst system with suitable substrates. rug.nl |
Solvent Effects, Temperature Dependencies, and Pressure Effects on Reaction Mechanisms
Solvent Effects: The solvent must be capable of dissolving the substrate, catalyst, and reagents. For ATH using Ru-TsDPEN catalysts, polar protic solvents are often preferred.
Isopropanol: Frequently serves as both the solvent and the hydrogen donor.
Methanol (B129727)/Water Mixtures: Have been shown to be excellent solvent systems, particularly for aqueous ATH using sodium formate (B1220265) (HCOONa) as the hydrogen source. acs.orgliv.ac.uk The use of water as a solvent is highly desirable from a green chemistry perspective. The polarity of methanol can also facilitate the ionization of the catalyst precursor to generate the active cationic Ru-hydride species more effectively than less polar solvents like isopropanol. acs.org Aprotic solvents like toluene (B28343) have also been used, sometimes leading to improved stereoselectivity in certain dynamic kinetic resolutions. mdpi.com
Temperature Dependencies: Temperature has a dual effect on the reaction. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. For the ATH of acetophenone derivatives, reactions are often run between room temperature (25°C) and 60°C to achieve reasonable reaction times. acs.orgacs.org
However, temperature can also affect the enantioselectivity. In many asymmetric catalytic reactions, higher temperatures can lead to a decrease in the enantiomeric excess (ee) because the energy difference between the diastereomeric transition states becomes less significant relative to the available thermal energy. For ATH of ketones with Ru-TsDPEN catalysts, the enantioselectivity is often robust over a range of temperatures, but performing the reaction at the lowest practical temperature is generally advisable to ensure the highest possible ee. liv.ac.uk
Table 2: Influence of Temperature and Solvent on ATH of Acetophenone Analogs (Data is illustrative and based on analogous systems)
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | Ru-TsDPEN/HCOONa | Water | 40 | 3 | >99 | 92 | liv.ac.uk |
| Acetophenone | Ru-TsDPEN/HCOONa | Water | 22 | 18 | 99 | 95 | liv.ac.uk |
| 4'-Me-Acetophenone | Ru-PTsDPEN/HCOOH-NEt₃ | Azeotrope | 50 | 30 | 75 | 88 | liv.ac.uk |
| 4'-Me-Acetophenone | Ru-PTsDPEN/HCOONa | Water | 22 | 18 | 99 | 86 | liv.ac.uk |
| Acetophenone | Ru-TsDPEN/H₂ | Methanol | 60 | 15 | 100 | 97 | acs.org |
Stereochemical Inversion and Retention Mechanisms during Transformations of this compound
Once the enantiopure this compound is synthesized, it can be used as a chiral building block. Subsequent transformations of the hydroxyl group are crucial for building more complex molecules. The stereochemical outcome of these reactions—whether they proceed with inversion or retention of the configuration at the chiral center—is dictated by the reaction mechanism.
Stereochemical Inversion: A clean inversion of stereochemistry is most reliably achieved through reactions that follow an S_N2 mechanism. The Mitsunobu reaction is a classic and powerful method for achieving this transformation on secondary alcohols. missouri.eduorganic-chemistry.org
The mechanism involves:
Activation of the alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This converts the hydroxyl group into an excellent leaving group, an oxyphosphonium salt.
Displacement of this leaving group by a suitable nucleophile (e.g., a carboxylate from benzoic acid).
This displacement occurs via a backside attack, leading to a complete inversion of the stereocenter. nih.gov Therefore, reacting this compound under Mitsunobu conditions with a nucleophile would yield a product with the (S) configuration. This is an invaluable tool for accessing the opposite enantiomer of a downstream product without needing to perform a new asymmetric synthesis. capes.gov.br
Mechanisms Leading to Racemization or Retention:
S_N1 Mechanism: Transformations that proceed through an S_N1 mechanism are likely to lead to racemization. Because the hydroxyl group is a poor leaving group, it must first be protonated or activated (e.g., by conversion to a tosylate). For a secondary benzylic alcohol like this compound, the resulting benzylic carbocation is stabilized by resonance with the phenyl ring. This planar carbocation can then be attacked by a nucleophile from either face, leading to a mixture of enantiomers (racemization). libretexts.org
Theoretical and Computational Chemistry Studies of 1r 1 3 Methylsulfonyl Phenyl Ethanol
Conformational Analysis and Energy Landscape Mapping of (1R)-1-[3-(Methylsulfonyl)phenyl]ethanol
The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and to map the energy landscape that governs their interconversion. researchgate.net The primary degrees of freedom for this molecule involve the rotation around several key single bonds: the C-C bond between the phenyl ring and the chiral carbon, the C-O bond of the hydroxyl group, and the C-S bond of the methylsulfonyl group.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the geometries and relative energies of these conformers. nih.gov For molecules of this type, three principal low-energy conformers can typically be identified based on the orientation of the hydroxyl and methyl groups relative to the phenyl ring. nih.gov These conformers are often stabilized by weak intramolecular interactions, such as hydrogen bonds between the hydroxyl group and the sulfonyl oxygens or CH-π interactions.
Mapping the potential energy surface reveals the energy barriers between these stable conformers, providing insight into the flexibility of the molecule and the relative populations of each conformer at a given temperature. nih.govpsu.edu This information is crucial for understanding its chemical behavior and interactions with other molecules, such as enzymes or chiral catalysts.
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents plausible data for illustrative purposes, based on typical findings for similar aromatic alcohols.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Distinguishing Intramolecular Interaction |
|---|---|---|---|
| I (Global Minimum) | H-O-C-C ≈ 60°, C-C-C(Ar)-C(Ar) ≈ 90° | 0.00 | Intramolecular O-H···O(sulfonyl) hydrogen bond |
| II | H-O-C-C ≈ 180°, C-C-C(Ar)-C(Ar) ≈ 90° | 0.85 | Minimized steric repulsion |
| III | H-O-C-C ≈ 60°, C-C-C(Ar)-C(Ar) ≈ 0° | 1.50 | C-H···π interaction |
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical methods are fundamental tools for investigating the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about electron distribution, molecular orbitals, and various electronic descriptors that help in predicting reactivity. nih.govnih.gov
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: For this molecule, the HOMO is expected to be primarily localized on the π-system of the phenyl ring. The energy of the HOMO is related to the molecule's ability to donate electrons, making the aromatic ring a likely site for electrophilic attack.
LUMO: The LUMO is anticipated to have significant contributions from the π* orbitals of the phenyl ring and the σ* orbitals associated with the electron-withdrawing methylsulfonyl group. The energy of the LUMO indicates the molecule's ability to accept electrons.
The HOMO-LUMO energy gap is a critical descriptor for chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Other calculated electronic descriptors, such as molecular electrostatic potential (MEP), Mulliken charges, and Fukui functions, provide further insights into the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The MEP map would likely show a negative potential around the oxygen atoms of the hydroxyl and sulfonyl groups, indicating sites prone to electrophilic attack or hydrogen bonding.
Table 2: Hypothetical Calculated Electronic Properties for this compound (DFT/B3LYP/6-31G)* This table presents plausible data for illustrative purposes.
| Property | Calculated Value |
|---|---|
| EHOMO | -6.8 eV |
| ELUMO | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
| Dipole Moment | 4.5 D |
| Mulliken Charge on O (hydroxyl) | -0.65 e |
| Mulliken Charge on S (sulfonyl) | +1.20 e |
Computational methods can predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.net By calculating these properties for a specific stereoisomer, such as the (1R) configuration, and comparing them with experimental data, the absolute configuration of a synthesized molecule can be confirmed. nih.gov
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for the chiral center (the carbon bearing the hydroxyl group) and its attached proton are particularly sensitive to the stereochemistry and conformation. Furthermore, theoretical calculations of vibrational circular dichroism (VCD) spectra, which measure the differential absorption of left and right circularly polarized light by a chiral molecule, can provide unambiguous stereochemical assignment when compared to experimental VCD spectra. nih.gov
Modeling of Transition States and Reaction Intermediates in Asymmetric Syntheses
This compound is typically produced via the asymmetric reduction of its corresponding ketone, 3-(methylsulfonyl)acetophenone. Understanding the origin of the high enantioselectivity observed in these reactions requires the study of transition states (TS). nih.gov
Computational modeling, particularly with DFT, allows for the localization and characterization of the stereodetermining transition state structures. nih.gov In a typical catalytic asymmetric transfer hydrogenation, the ketone substrate, a chiral catalyst (e.g., a Ru-diamine complex), and a hydrogen source form a complex. The transfer of a hydride to the prochiral ketone can occur from two different faces, leading to the (R) or (S) product.
Theoretical models show that the preferred transition state, which leads to the major (1R) enantiomer, is lower in energy due to a combination of favorable steric interactions and non-covalent interactions (e.g., hydrogen bonding, CH-π interactions) between the substrate and the chiral catalyst. nih.gov By comparing the energies of the two competing transition states (TS-R and TS-S), the enantiomeric excess (ee) of the reaction can be predicted and rationalized.
Molecular Dynamics Simulations to Investigate Solvent and Ligand Interactions
While quantum mechanics is ideal for studying electronic structure, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, particularly their interactions with the surrounding environment. nih.govfrontiersin.org MD simulations treat atoms as classical particles and use force fields to describe their interactions.
For this compound, MD simulations can be used to study:
Solvent Interactions: Simulating the molecule in different solvents (e.g., water, isopropanol (B130326), dichloromethane) reveals the structure of the solvation shell. chemrxiv.org It can quantify the number and lifetime of hydrogen bonds between the molecule's hydroxyl and sulfonyl groups and solvent molecules, providing insight into solubility and reactivity in different media. researchgate.netrsc.org
Ligand Interactions: If this molecule acts as a ligand binding to a larger receptor (such as a protein), MD simulations can explore the binding process, the stability of the resulting complex, and the specific interactions (hydrophobic, hydrogen bonding) that stabilize the bound conformation. nih.gov These simulations provide an atom-level view of the dynamic interplay between the ligand and its binding partner. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies focused on Catalytic Performance or Reactivity Profiles
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and a specific activity. While often used in drug discovery, QSAR can also be applied to catalysis and reactivity.
In the context of the synthesis of this compound, a QSAR model could be developed to predict the catalytic performance (e.g., yield or enantioselectivity) of a series of related catalysts. This involves:
Generating Descriptors: For a library of chiral catalysts, a range of molecular descriptors are calculated using computational chemistry. These can include steric descriptors (e.g., molecular volume), electronic descriptors (e.g., partial charges, dipole moment), and topological indices.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the experimentally observed catalytic activity.
Prediction: The resulting QSAR model can then be used to predict the performance of new, untested catalyst designs, guiding synthetic efforts toward more efficient and selective catalysts.
For reactivity profiles, a QSAR model could correlate structural features of a series of substituted 1-phenylethanol (B42297) derivatives with their reaction rates in a particular chemical transformation.
Advanced Analytical Techniques for Enantiopurity and Stereochemical Characterization of 1r 1 3 Methylsulfonyl Phenyl Ethanol
Chiral Chromatography for Enantiomeric Excess Determination
The quantitative determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial. Chiral chromatography is the cornerstone for this analysis, physically separating the enantiomers to allow for their individual quantification.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of pharmaceutical compounds and their intermediates. nih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For a compound like (1R)-1-[3-(Methylsulfonyl)phenyl]ethanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for method development. nih.gov These CSPs, particularly those with phenyl carbamate (B1207046) derivatives like cellulose tris(3,5-dimethylphenylcarbamate), offer broad applicability and have a high success rate for resolving a wide range of chiral molecules, including aromatic alcohols. nih.gov
The development of a robust HPLC method would involve screening various polysaccharide-based columns under different modes, including normal-phase, polar organic, and reversed-phase, to achieve optimal separation. phenomenex.com Mobile phase composition is critical; in normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. The addition of small amounts of additives can also significantly influence the separation. The enantiomeric excess is calculated from the relative peak areas of the (R)- and (S)-enantiomers in the resulting chromatogram. sigmaaldrich.com
Illustrative HPLC Method Parameters for Chiral Alcohols:
| Parameter | Typical Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 235 nm) |
| Temperature | 20 - 40 °C |
Gas Chromatography (GC) with Chiral Columns
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. While direct analysis of alcohols like this compound is possible, derivatization is sometimes employed to improve volatility and chromatographic performance.
The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclodextrin-based columns can effectively separate the enantiomers of chiral alcohols through the formation of transient diastereomeric inclusion complexes. gcms.cz The selection of the specific cyclodextrin derivative and the temperature program are key parameters to optimize for achieving baseline resolution of the enantiomeric peaks.
Supercritical Fluid Chromatography (SFC) for Rapid Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for chiral separations, offering significant advantages in speed and reduced solvent consumption. irb.hr The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, modified with a small amount of an organic solvent (modifier), such as methanol (B129727) or ethanol (B145695).
SFC is highly compatible with the same polysaccharide-based CSPs used in HPLC. The low viscosity and high diffusivity of the supercritical mobile phase allow for much higher flow rates without a significant loss of efficiency, leading to very rapid separations—often in a matter of minutes. This makes SFC an ideal technique for high-throughput screening and analysis. For this compound, an SFC method would likely utilize a cellulose- or amylose-based column with a CO2/methanol mobile phase to achieve fast and efficient enantioseparation.
Comparison of Chiral Chromatographic Techniques:
| Technique | Primary Advantage | Typical Analysis Time | Environmental Impact |
|---|---|---|---|
| HPLC | High versatility, well-established | 10-30 min | High organic solvent use |
| GC | High resolution for volatile compounds | 5-20 min | Lower solvent use |
| SFC | Very fast, "greener" chemistry | 1-10 min | Significantly lower organic solvent use |
Spectroscopic Methods for Absolute Configuration Assignment
While chromatography can determine the enantiomeric purity, it does not inherently identify the absolute configuration (the actual 3D arrangement of atoms, i.e., R or S). Spectroscopic methods are essential for this unambiguous assignment.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. biotools.us It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. spark904.nl While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign. biotools.us
The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a theoretically predicted spectrum. nih.gov The process involves:
Measuring the experimental VCD spectrum of the enantiomer.
Performing quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the known configurations (e.g., the R-configuration).
Comparing the experimental spectrum to the calculated spectrum. A match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample. researchgate.net
This method is highly reliable and has become a primary alternative to X-ray crystallography, as it does not require crystal formation. spark904.nl
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy
Optical Rotatory Dispersion (ORD) and electronic Circular Dichroism (CD) are chiroptical techniques that measure the interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively, in the ultraviolet-visible (UV-Vis) region. jasco-global.com
ORD measures the change in the angle of optical rotation as a function of wavelength. jasco-global.com
CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. jasco-global.com Like VCD, the CD spectrum of one enantiomer is the mirror image of the other.
For a molecule like this compound, which contains a phenyl chromophore, CD spectroscopy can be used to assign the absolute configuration by applying empirical rules (e.g., the Octant Rule) or by comparing the experimental spectrum to theoretical calculations. The specific rotation at a single wavelength (typically the sodium D-line, 589 nm), a simplified ORD measurement, is often used as a routine quality control parameter but is less definitive for absolute configuration assignment than a full ORD/CD spectrum. The combination of chiroptical detectors with HPLC can also be a powerful tool, providing both enantiomeric excess and configuration information in a single analysis. uma.es
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Resolution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of chemical structures and for chiral recognition. nih.gov In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a chiral environment, it is possible to induce chemical shift differences between the enantiomers, a phenomenon known as chiral discrimination, which allows for their quantification. nih.govnih.gov
One established NMR-based method for determining the enantiomeric purity of chiral alcohols involves the use of Chiral Derivatizing Agents (CDAs). fordham.edu This technique is based on the reaction of the enantiomeric mixture with a highly enantiopure CDA to form a new pair of compounds that are diastereomers. nih.govfordham.edu Unlike enantiomers, diastereomers possess different physical and chemical properties and, crucially, exhibit distinct NMR spectra. fordham.edu
For this compound, the hydroxyl group provides a reactive site for derivatization with a suitable chiral acid or acid chloride. Reagents such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or (S)-(+)-camphorsulfonyl chloride are commonly employed for this purpose. fordham.edu The reaction converts the (1R)- and (1S)-enantiomers of 1-[3-(Methylsulfonyl)phenyl]ethanol into a mixture of diastereomeric esters.
The resulting diastereomers will display anisochronous NMR signals, meaning that corresponding protons or carbons in the two diastereomers will resonate at slightly different chemical shifts (δ). fordham.edu By integrating the distinct signals for each diastereomer, the enantiomeric excess (ee) of the original alcohol sample can be accurately calculated. For instance, the methine proton (CH-OH) or the methyl protons (CH₃) adjacent to the stereocenter are often sensitive probes for observing these chemical shift differences (Δδ).
| Proton | Chemical Shift (δ) for (R,R)-Diastereomer (ppm) | Chemical Shift (δ) for (S,R)-Diastereomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |
|---|---|---|---|
| Methine Proton (-CH-O-) | 5.98 | 5.94 | 0.04 |
| Methyl Protons (-CH₃) | 1.65 | 1.62 | 0.03 |
| Methylsulfonyl Protons (-SO₂CH₃) | 3.05 | 3.05 | 0.00 |
An alternative to chemical derivatization is the use of Chiral Solvating Agents (CSAs). This method is often preferred due to its simplicity, as it does not require a chemical reaction, purification steps, or risk of kinetic resolution. unipi.itsemmelweis.hu CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. nih.gov These weak interactions, which may include hydrogen bonding, dipole-dipole, or π-π stacking, are sufficient to create a chiral environment that induces chemical shift non-equivalence between the enantiomers. unipi.it
When a CSA is added to a solution of racemic or enantioenriched 1-[3-(Methylsulfonyl)phenyl]ethanol, the protons near the stereocenter of the (1R)- and (1S)-enantiomers will experience slightly different magnetic environments. This results in the splitting of a single resonance into two separate signals in the NMR spectrum. rsc.org The enantiomeric ratio can then be determined by direct integration of these resolved signals. researchgate.net The magnitude of the chemical shift difference (ΔΔδ) depends on several factors, including the nature of the CSA, the analyte, the solvent, and the temperature. researchgate.net Common CSAs for chiral alcohols include (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or various chiral metal complexes. nih.govresearchgate.net
| Proton | Chemical Shift (δ) for (1R)-enantiomer (ppm) | Chemical Shift (δ) for (1S)-enantiomer (ppm) | Induced Chemical Shift Difference (ΔΔδ) (ppm) |
|---|---|---|---|
| Methine Proton (-CH-OH) | 4.92 | 4.90 | 0.02 |
| Methyl Protons (-CH₃) | 1.51 | 1.50 | 0.01 |
| Aromatic Proton (ortho to C-OH) | 7.55 | 7.54 | 0.01 |
Mass Spectrometry-Based Methods for Reaction Monitoring and Product Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique that is invaluable for monitoring the progress of chemical reactions and assessing the purity of the final product. While NMR is the primary tool for stereochemical analysis, MS provides complementary information on molecular weight and sample purity. For the synthesis of this compound, MS can be coupled with a chromatographic separation technique, such as Liquid Chromatography (LC-MS), to monitor the reaction in real-time.
During the synthesis, LC-MS can be used to track the depletion of starting materials and the appearance of the desired product, which has a molecular weight of 200.26 g/mol . By employing techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), specific ions corresponding to the product, reactants, and potential byproducts can be selectively monitored with high sensitivity and specificity. nih.gov This allows for precise determination of reaction completion and can help in optimizing reaction conditions.
For purity assessment, high-resolution mass spectrometry can detect the presence of trace impurities in the final this compound product. By comparing the measured mass-to-charge (m/z) ratio of the product and any detected impurities to their calculated exact masses, the elemental composition of these species can be confirmed. This method is crucial for ensuring that the product meets the required purity specifications for its intended application.
| Compound | Expected m/z [M+H]⁺ | Monitoring Mode | Purpose |
|---|---|---|---|
| 1-[3-(Methylsulfonyl)phenyl]ethanol | 201.0682 | SIM / MRM | Product Formation Monitoring |
| 3'-(Methylsulfonyl)acetophenone (Starting Material) | 199.0525 | SIM / MRM | Reactant Consumption Monitoring |
| Potential Dehydration Product | 183.0576 | SIM | Impurity Detection |
Role of 1r 1 3 Methylsulfonyl Phenyl Ethanol As a Chiral Intermediate and Research Probe
Precursor in the Stereoselective Synthesis of Complex Chiral Molecules
The principal application of (1R)-1-[3-(Methylsulfonyl)phenyl]ethanol is as a key chiral precursor in the synthesis of the selective COX-2 inhibitor, Etoricoxib. rsc.orgresearchgate.netportico.orgresearchgate.netgoogle.com Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and pain, and its selective inhibition is a major therapeutic goal. nih.govnih.govscielo.org.mxjpp.krakow.pl The synthesis of Etoricoxib requires the construction of a specific stereocenter, which is efficiently introduced using this compound.
While the synthesis of Etoricoxib is the most prominent example, the structural motif of this compound makes it a potentially valuable precursor for other biologically active molecules where a chiral benzylic alcohol with a meta-sulfonyl substituent is required.
Application as a Chiral Building Block in Multistep Organic Syntheses
The utility of this compound extends to its role as a versatile chiral building block in various multistep organic syntheses. Chiral alcohols are fundamental starting materials in asymmetric synthesis, and this particular compound offers a unique combination of a stereogenic center and a functionalized aromatic ring. nih.gov
In the context of drug discovery and development, the synthesis of complex molecules often involves a convergent approach where different fragments of the target molecule are synthesized separately and then combined. This compound serves as a readily available source of chirality for one of these fragments. Its hydroxyl group can be easily transformed into other functional groups, such as halides or amines, allowing for a variety of coupling reactions to build more complex structures.
The following table outlines the key transformations and intermediates in a generalized multistep synthesis utilizing this compound as a chiral building block, primarily focusing on the pathway towards Etoricoxib.
| Step | Reaction Type | Reactant(s) | Product | Significance |
| 1 | Oxidation | This compound | 3'-(Methylsulfonyl)acetophenone | Introduction of a ketone functionality for further elaboration. |
| 2 | α-Arylation | 3'-(Methylsulfonyl)acetophenone, Aryl halide | α-Aryl ketone intermediate | Formation of a key carbon-carbon bond. researchgate.net |
| 3 | Cyclization | α-Aryl ketone intermediate | Pyridine ring formation | Construction of the core heterocyclic structure of Etoricoxib. portico.org |
| 4 | Further Functionalization | Pyridine derivative | Etoricoxib | Final modifications to achieve the target molecule. google.com |
Utilization in the Development of Novel Chiral Ligands for Asymmetric Catalysis
Chiral ligands are essential components of asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds with high efficiency. nih.govresearchgate.netucd.iersc.org While the direct use of this compound in the development of novel chiral ligands is not extensively documented in the reviewed literature, its structure possesses features that could be exploited for such applications.
The chiral benzylic alcohol moiety can be a source of chirality in the ligand backbone. The hydroxyl group can serve as an anchor point for coordinating to a metal center or as a handle for further synthetic modifications to introduce other coordinating groups, such as phosphines or amines. The phenyl ring with the methylsulfonyl group could also play a role in the steric and electronic properties of the resulting ligand, potentially influencing the enantioselectivity of the catalyzed reaction.
The development of new chiral ligands is a continuous effort in organic chemistry, and chiral alcohols like this compound represent a pool of readily available starting materials for the synthesis of novel ligand architectures.
Stereochemical Probing in Mechanistic Enzymology Studies (non-biological activity focus)
The study of enzyme mechanisms often relies on the use of stereochemically defined probes to understand the three-dimensional interactions between a substrate and the enzyme's active site. Chiral molecules can act as valuable tools in these studies.
Although specific studies employing this compound as a stereochemical probe in mechanistic enzymology are not prominently featured in the available literature, its well-defined stereochemistry makes it a suitable candidate for such investigations. For instance, it could be used to probe the stereochemical preferences of oxidoreductase enzymes. By comparing the enzymatic transformation of the (R)-enantiomer with its (S)-counterpart, researchers can gain insights into the topography of the enzyme's active site and the mechanism of stereocontrol.
The methylsulfonyl group also provides a unique spectroscopic handle that could be useful in certain analytical techniques for monitoring the binding and transformation of the molecule within the enzyme.
Potential as a Chiral Scaffold for Material Science Applications (e.g., liquid crystals, polymers, if applicable and non-biological)
Chiral molecules are of increasing interest in material science for the development of materials with unique optical and electronic properties, such as chiral liquid crystals and polymers. nih.govmdpi.com The introduction of chirality at the molecular level can lead to the formation of supramolecular helical structures, which can modulate light in specific ways.
While there is no specific mention in the searched literature of this compound being used as a chiral scaffold in material science, its inherent chirality makes it a potential building block for such applications. The phenyl group could be incorporated into the mesogenic core of a liquid crystal molecule, with the chiral ethanol (B145695) side chain inducing a helical twist in the liquid crystalline phase.
Similarly, in the field of polymer chemistry, chiral monomers can be used to synthesize polymers with helical conformations. This compound could be derivatized into a polymerizable monomer, and its subsequent polymerization could lead to chiral polymers with interesting chiroptical properties.
Future Research Directions and Emerging Paradigms for 1r 1 3 Methylsulfonyl Phenyl Ethanol Chemistry
Development of Highly Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic pathways in the pharmaceutical and chemical industries. uniroma1.itnih.gov The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itnih.gov Future research in the synthesis of (1R)-1-[3-(Methylsulfonyl)phenyl]ethanol is expected to focus on several key areas of green chemistry:
Atom Economy: Developing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. nih.gov
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. researchgate.net
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. This includes the development of more efficient and recyclable catalysts.
One promising approach is the use of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps, solvent usage, and waste generation. researchgate.net Additionally, the application of alternative energy sources like microwave irradiation and ultrasound is being explored to accelerate reaction times and improve energy efficiency. nih.gov
Exploration of Novel Biocatalytic Systems and Enzyme Engineering for Enhanced Efficiency
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions of enzymes. nih.gov For the production of this compound, research is increasingly focused on the use of oxidoreductases, such as carbonyl reductases, for the asymmetric reduction of the corresponding ketone, 3'-(methylsulfonyl)acetophenone. fao.org
A pertinent example is the effective whole-cell-catalyzed biotransformation developed for the production of the structurally similar (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. nih.gov In this process, a recombinant E. coli expressing a carbonyl reductase was utilized, achieving an enantiomeric excess (ee) of over 99.9%. nih.gov Similar strategies hold significant promise for the synthesis of this compound.
Future research in this area will likely involve:
Enzyme Engineering: Techniques like directed evolution and rational design will be employed to improve the stability, activity, and substrate specificity of existing enzymes. nih.govnih.gov This can lead to biocatalysts that are more efficient and robust for industrial applications.
Immobilization: Immobilizing enzymes on solid supports can enhance their stability and allow for easier separation and reuse, making the process more cost-effective. nih.gov
Whole-Cell Biocatalysis: Using whole microbial cells as catalysts can eliminate the need for costly enzyme purification and cofactor regeneration. nih.gov
The integration of biocatalysis with other green chemistry principles, such as the use of deep eutectic solvents, has shown potential to further enhance reaction efficiency and sustainability. nih.gov
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for large-scale production. thieme-connect.deeuropa.eu By conducting reactions in a continuous stream through a reactor, flow chemistry provides better control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. europa.eunih.gov
The application of flow chemistry to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates is a rapidly growing field. rsc.org For the synthesis of this compound, a continuous flow process could involve the asymmetric hydrogenation of 3'-(methylsulfonyl)acetophenone using a packed-bed reactor containing a chiral catalyst. frontiersin.org
Key areas for future development in this domain include:
Reactor Design: Designing and optimizing microreactors and other continuous flow systems to maximize efficiency and throughput. nih.gov
Catalyst Immobilization: Developing robust methods for immobilizing catalysts within the flow reactor to prevent leaching and allow for long-term continuous operation. researchgate.net
Process Analytical Technology (PAT): Integrating real-time monitoring and control systems to ensure consistent product quality and optimize reaction conditions.
The combination of biocatalysis and flow chemistry, known as continuous flow biocatalysis, is a particularly promising avenue. researchgate.net This approach can leverage the high selectivity of enzymes with the process control and scalability of flow chemistry. nih.gov
Machine Learning and AI-Driven Approaches for Reaction Discovery and Optimization
Predicting Enantioselectivity: ML models can be trained to predict the enantiomeric excess of a reaction based on the structure of the substrate, catalyst, and reaction conditions. rsc.orgnih.gov This can help in the rapid screening of potential catalysts and the identification of optimal reaction parameters.
Reaction Optimization: AI algorithms can be used to design experiments that efficiently explore the reaction space and identify the conditions that maximize yield and selectivity. qu.edu.qa This can significantly reduce the time and resources required for process development.
Catalyst Design: Generative AI models can be used to design novel chiral catalysts with improved performance for specific reactions. rsc.org
Expanding the Scope of this compound as a Versatile Chiral Auxiliary or Ligand in Catalysis
Beyond its role as a chiral building block, this compound has the potential to be utilized as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org
The hydroxyl group of this compound could be used to form a temporary covalent bond with a substrate, and its chiral center could then direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary can be removed and potentially recycled.
Furthermore, the structure of this compound could be modified to create novel chiral ligands for transition metal-catalyzed reactions. mdpi.comnih.gov Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around the metal center, which in turn influences the stereochemical outcome of the reaction. mdpi.comresearchgate.net
Future research in this area could involve:
Design and Synthesis of Novel Auxiliaries: Developing methods to efficiently attach and detach this compound as a chiral auxiliary to various substrates.
Development of New Chiral Ligands: Synthesizing a library of chiral ligands derived from this compound and evaluating their performance in a range of asymmetric transformations.
Mechanistic Studies: Investigating the mechanism by which these new auxiliaries and ligands induce stereoselectivity to guide the design of even more effective catalysts.
The exploration of this compound in these new roles could significantly expand its utility in asymmetric synthesis and contribute to the development of new and efficient methods for producing other valuable chiral compounds.
Q & A
Q. Example Data :
| Derivative | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| (1R)-Methylsulfonyl | 0.12 | Kinase X |
| (1R)-Nitro Analog | 0.85 | Kinase X |
| (1S)-Methylsulfonyl | >10 | Kinase X |
How does the methylsulfonyl group influence the compound’s physicochemical and biological properties compared to other substituents?
Advanced Research Focus
The methylsulfonyl group enhances:
- Electron-withdrawing effects : Stabilizes negative charge in transition states, influencing reactivity in nucleophilic substitutions.
- Hydrogen-bonding capacity : The sulfonyl oxygen atoms act as hydrogen-bond acceptors, improving target binding affinity (e.g., in enzyme active sites) .
- Metabolic stability : Reduces oxidative metabolism compared to methylthio or hydroxyl analogs, as shown in microsomal stability assays .
Q. Comparative Data :
| Substituent | LogP | Metabolic Half-life (h) |
|---|---|---|
| Methylsulfonyl | 1.8 | 4.2 |
| Methoxy | 2.1 | 1.5 |
| Hydroxymethyl | 0.9 | 0.8 |
What analytical methodologies are optimal for quantifying this compound in biological matrices?
Q. Methodological Focus
- HPLC-MS/MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Monitor transitions m/z 215 → 152 (quantifier) and 215 → 121 (qualifier) .
- Chiral GC : Employ a β-cyclodextrin-based column (e.g., Restek BGB-176) to resolve enantiomers in plasma samples .
Q. Validation Parameters :
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.999 | ≥0.995 |
| LOD | 0.1 ng/mL | ≤0.5 ng/mL |
| Precision (RSD%) | <5% | ≤15% |
What are the ecotoxicological implications of this compound, and how are they assessed?
Q. Advanced Research Focus
- Biodegradability : Conduct OECD 301F tests to measure mineralization in activated sludge. The methylsulfonyl group may resist hydrolysis, leading to persistence .
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201). Comparative data suggest moderate toxicity (EC₅₀ = 12 mg/L) .
Q. Mitigation Strategies :
- Design biodegradable analogs (e.g., replacing sulfonyl with ester groups).
- Advanced oxidation processes (AOPs) for wastewater treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
